(E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(E)-2-cyano-2-(4-oxo-3H-quinazolin-2-yl)ethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c1-25-19(24)13-8-6-12(7-9-13)10-14(11-20)17-21-16-5-3-2-4-15(16)18(23)22-17/h2-10H,1H3,(H,21,22,23)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMAGWXZVIREQF-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₄H₁₂N₂O₃
- Molecular Weight : 258.26 g/mol
The structure features a quinazoline moiety, which is known for its diverse pharmacological properties. The presence of cyano and vinyl groups further enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
- Antimicrobial Activity :
-
Anticancer Properties :
- Quinazoline derivatives have been investigated for their anticancer potential. Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth . For example, a related compound was shown to inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects :
Case Studies
- Antimicrobial Screening :
- Cytotoxicity Assays :
Data Tables
| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Significant inhibition |
| Antimicrobial | Escherichia coli | 50 | Significant inhibition |
| Cytotoxicity | Human cancer cell line | 30 | Moderate cytotoxicity |
Chemical Reactions Analysis
Reactivity of the Quinazolinone Core
The 4-oxo-3,4-dihydroquinazolin-2-yl group is pivotal for hydrogen bonding and π-π stacking interactions. Key reactions include:
Nucleophilic Substitution
-
Site : The NH group at position 3 and the keto group at position 4.
-
Reactivity : The NH group undergoes alkylation or acylation under basic conditions. For example, reaction with methyl iodide in the presence of K₂CO₃ yields N-alkylated derivatives .
-
Mechanism : Deprotonation of NH followed by nucleophilic attack on electrophilic reagents .
Ring-Opening Reactions
-
Conditions : Acidic or oxidative environments (e.g., H₂SO₄, H₂O₂).
-
Outcome : Cleavage of the quinazolinone ring to form anthranilic acid derivatives . For instance, treatment with concentrated H₂SO₄ at reflux generates substituted benzoxazin-4-ones .
Cyano Group Transformations
The electron-withdrawing cyano group (–C≡N) participates in:
Hydrolysis
-
Conditions : Acidic (HCl/H₂O) or basic (NaOH) hydrolysis.
-
Products :
-
Under acidic conditions: Carboxylic acid derivatives.
-
Under basic conditions: Amides (via intermediate iminols).
-
Nucleophilic Additions
-
Reagents : Grignard reagents or organometallics.
-
Example : Reaction with RMgX forms substituted amines after workup .
Conjugated Vinyl Bridge Reactivity
The (E)-configured vinyl group (–CH=CH–) enables:
Electrophilic Additions
Cycloadditions
-
Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes to form six-membered rings .
-
Conditions : Thermal or Lewis acid-catalyzed (e.g., AlCl₃) .
Ester Group Modifications
The methyl benzoate ester (–COOCH₃) undergoes:
Hydrolysis
Transesterification
-
Reagents : Alcohols (ROH) with acid catalysts (H₂SO₄).
Multicomponent Reactions (MCRs)
This compound is frequently synthesized via MCRs due to its structural complexity:
Stability and Degradation Pathways
-
Photodegradation : Visible light induces cleavage of the vinyl bridge, forming cyano-substituted fragments .
-
Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways.
This compound’s multifunctional design enables tailored modifications for drug discovery (e.g., NMDA receptor antagonists ) and materials science. Further studies should explore its catalytic potential and biological interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the quinazolinone core, the linker region, or the benzoate ester group. Key examples include:
4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide
- Substituents: A sulfonamide group replaces the cyano and methyl benzoate groups.
- Activity : Exhibits 47.1% COX-2 inhibition at 20 μM, attributed to the sulfonamide’s interaction with the COX-2 active site .
- Key Difference: The sulfonamide enhances COX-2 selectivity but reduces lipophilicity compared to the cyano-benzoate derivative.
Methyl 2-((3-(3-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Acetate
- Substituents: A thioacetate linker replaces the vinyl-cyano group.
- Key Difference : The thioether linker may improve metabolic stability but reduces conjugation effects critical for target binding.
Methyl 4-(4-Oxo-3,4-Dihydroquinazolin-2-yl)Benzoate
- Substituents: Lacks the vinyl-cyano group, directly connecting the benzoate to the quinazolinone.
- Activity : Binds to human tankyrase 2 (IC₅₀ = 0.12 μM), highlighting the importance of the benzoate moiety for tankyrase inhibition .
- Key Difference: Absence of the vinyl-cyano group simplifies the structure but limits π-π stacking interactions observed in the target compound.
Q & A
Q. How can reaction yields be improved without compromising stereochemical purity?
- Methodological Answer : Optimize solvent polarity (e.g., DMF for polar intermediates) and employ slow addition techniques for sensitive reagents. Use in situ monitoring (e.g., FTIR spectroscopy) to terminate reactions at peak yield and minimize side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
